2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride
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Overview
Description
2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at different positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product . The use of flow chemistry enhances reaction control, reduces waste, and improves safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzodiazepines with various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and anxiolytic effects.
Medicine: Investigated for its potential therapeutic uses in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride involves its interaction with the central nervous system. It binds to benzodiazepine receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction increases GABA’s inhibitory effects, leading to sedative, anxiolytic, and anticonvulsant properties . The molecular targets include GABA_A receptors, which play a crucial role in mediating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Used for its anxiolytic and sedative properties.
Uniqueness
2,4-Dimethyl-1H-1,5-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its 2,4-dimethyl substitution can influence its binding affinity and selectivity for benzodiazepine receptors, potentially leading to different therapeutic effects .
Properties
CAS No. |
58413-99-3 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
InChI Key |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C.Cl |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C |
Origin of Product |
United States |
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